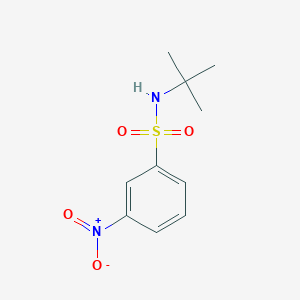

N-t-butyl 3-nitrobenzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-tert-butyl-3-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4S/c1-10(2,3)11-17(15,16)9-6-4-5-8(7-9)12(13)14/h4-7,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHFXZEXYBBMXBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20387305 | |

| Record name | N-t-butyl 3-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20387305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

424818-25-7 | |

| Record name | N-t-butyl 3-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20387305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-t-butyl 3-nitrobenzenesulfonamide CAS 424818-25-7 properties

CAS Number: 424818-25-7

This technical guide provides an in-depth overview of N-tert-butyl 3-nitrobenzenesulfonamide, a chemical compound utilized in research and as a building block in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Properties and Specifications

N-tert-butyl 3-nitrobenzenesulfonamide is an organic compound featuring a sulfonamide functional group connecting a 3-nitrophenyl ring to a tert-butyl group.[1][2] The presence of the electron-withdrawing nitro group influences the compound's reactivity, while the bulky tert-butyl group can enhance its lipophilicity, which may affect its interaction with biological membranes.[1][2] It is generally described as an off-white or solid powder at room temperature.[1][3]

Physicochemical Data

The key physicochemical properties of N-tert-butyl 3-nitrobenzenesulfonamide are summarized in the table below. Data is compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 424818-25-7 | [1][3][4][5][6] |

| Molecular Formula | C₁₀H₁₄N₂O₄S | [1][3][5][6] |

| Molecular Weight | 258.29 g/mol (or 258.3 g/mol ) | [1][5][6] |

| Physical Appearance | Off-white powder; Solid | [1][3] |

| Melting Point | >157°C (decomposes) | [4] |

| Purity | Typically offered at ≥97% or ≥98% | [1][3][5] |

| Storage | Room temperature, in a well-sealed container | [3][5] |

Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the use of N-tert-butyl 3-nitrobenzenesulfonamide are not widely published, a representative synthesis can be derived from the standard reaction between a sulfonyl chloride and an amine. The synthesis involves the reaction of 3-nitrobenzenesulfonyl chloride with tert-butylamine.

Representative Synthesis Protocol

Objective: To synthesize N-tert-butyl 3-nitrobenzenesulfonamide from 3-nitrobenzenesulfonyl chloride and tert-butylamine.

Materials:

-

3-Nitrobenzenesulfonyl chloride (CAS 121-51-7)

-

tert-Butylamine

-

Anhydrous organic solvent (e.g., Dichloromethane, Toluene)

-

A non-nucleophilic base (e.g., Triethylamine, Pyridine)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Apparatus for stirring, cooling (ice bath), extraction (separatory funnel), and solvent evaporation (rotary evaporator).

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-nitrobenzenesulfonyl chloride (1.0 eq) in the chosen anhydrous organic solvent under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0°C using an ice bath.

-

Amine Addition: In a separate flask, prepare a solution of tert-butylamine (1.1 eq) and the non-nucleophilic base (1.2 eq) in the same organic solvent.

-

Reaction: Add the amine/base solution dropwise to the cooled solution of 3-nitrobenzenesulfonyl chloride over 30-60 minutes, maintaining the temperature at 0°C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the mixture by adding deionized water. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with the organic solvent (e.g., Dichloromethane) three times. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by deionized water, and finally with brine.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and collect the filtrate.

-

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. The crude product can be further purified by recrystallization or column chromatography to obtain pure N-tert-butyl 3-nitrobenzenesulfonamide.

Biological and Pharmacological Profile

There is limited publicly available data on the specific biological activity of N-tert-butyl 3-nitrobenzenesulfonamide. However, its chemical structure contains moieties that are common in biologically active molecules.

-

Sulfonamide Moiety: The sulfonamide functional group is a well-known pharmacophore present in a wide range of antibacterial, diuretic, and anticonvulsant drugs.[1] While this specific compound's activity is not detailed, related benzenesulfonamide derivatives have been investigated for antimicrobial and anti-inflammatory properties.[7]

-

Nitroaromatic Group: Nitro-containing compounds are known to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and antiparasitic effects.[8] The nitro group is a strong electron-withdrawing group that is often crucial for the mechanism of action in these therapeutic agents.[8]

-

Research Applications: Some suppliers classify this compound as a "Protein Degrader Building Block," suggesting its potential use in the synthesis of Proteolysis-targeting chimeras (PROTACs) or similar molecules designed to induce targeted protein degradation.[5] Its related amine analog, 3-amino-N-(tert-butyl)benzenesulfonamide, is noted as being useful for proteomics research.[9]

Without specific experimental data, any discussion of biological activity remains speculative. Researchers are advised to perform their own in-vitro and in-vivo evaluations to determine the compound's specific pharmacological profile.

Safety and Handling

As with any research chemical, N-tert-butyl 3-nitrobenzenesulfonamide should be handled with care in a well-ventilated laboratory environment, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Nitro-substituted compounds can be sensitive to heat and shock.[1][2] Users should always consult the latest Safety Data Sheet (SDS) provided by the supplier for comprehensive toxicity, handling, and disposal information.

References

- 1. CAS 424818-25-7: N-tert-Butyl-3-nitro-benzenesulfonamide [cymitquimica.com]

- 2. CAS 424818-25-7: N-terc-butil-3-nitro-benzenosulfonamida [cymitquimica.com]

- 3. N-(tert-Butyl)-3-nitrobenzenesulfonamide, CasNo.424818-25-7 BOC Sciences United States [bocscichem.lookchem.com]

- 4. N-T-BUTYL 3-NITROBENZENESULFONAMIDE | 424818-25-7 [chemicalbook.com]

- 5. calpaclab.com [calpaclab.com]

- 6. scbt.com [scbt.com]

- 7. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

Physical and chemical properties of N-tert-butyl 3-nitrobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of N-tert-butyl 3-nitrobenzenesulfonamide. The information is intended to support research, development, and safety protocols involving this compound.

Chemical Identity and Physical Properties

N-tert-butyl 3-nitrobenzenesulfonamide is a sulfonamide derivative characterized by a tert-butyl group attached to the sulfonamide nitrogen and a nitro group at the meta-position of the benzene ring.

Table 1: General and Physical Properties of N-tert-butyl 3-nitrobenzenesulfonamide

| Property | Value | Source |

| Chemical Name | N-tert-butyl 3-nitrobenzenesulfonamide | N/A |

| CAS Number | 424818-25-7 | [1] |

| Molecular Formula | C₁₀H₁₄N₂O₄S | [1] |

| Molecular Weight | 258.3 g/mol | [1] |

| Physical Appearance | Off-white to pale yellow solid/powder | N/A |

| Melting Point | >157 °C (decomposes) | N/A |

| Boiling Point | 385.7 ± 44.0 °C (Predicted) | N/A |

| Density | 1.282 ± 0.06 g/cm³ (Predicted) | N/A |

| pKa | 10.98 ± 0.50 (Predicted) | N/A |

| Solubility | Slightly soluble in DMSO and Methanol | N/A |

Spectroscopic Data (Predicted and Representative)

Table 2: Predicted and Representative Spectroscopic Data

| Technique | Data (Predicted or from related compounds) | Interpretation |

| ¹H NMR | Aromatic protons (δ 7.5-8.5 ppm), NH proton (broad singlet), tert-butyl protons (singlet, ~δ 1.3 ppm). The aromatic region is expected to show complex splitting patterns due to the meta-substitution. | The spectrum would confirm the presence of the nitrobenzene and tert-butyl groups. |

| ¹³C NMR | Aromatic carbons (δ 120-150 ppm), tert-butyl quaternary carbon, tert-butyl methyl carbons (~δ 28-30 ppm). | The number and chemical shifts of the signals would correspond to the carbon skeleton of the molecule. |

| Infrared (IR) | N-H stretch (~3300 cm⁻¹), C-H stretches (aromatic and aliphatic, ~3100-2850 cm⁻¹), C=C stretches (aromatic, ~1600-1450 cm⁻¹), S=O stretches (asymmetric and symmetric, ~1350 and 1160 cm⁻¹), C-N stretch, NO₂ stretches (~1530 and 1350 cm⁻¹). | The IR spectrum would confirm the presence of the key functional groups: sulfonamide, nitro, aromatic, and alkyl groups. |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z 258. Fragmentation would likely involve loss of the tert-butyl group (m/z 57) and cleavage of the sulfonamide bond. | The mass spectrum would confirm the molecular weight and provide information about the compound's fragmentation pattern. |

Chemical Reactivity and Stability

-

Stability: The compound is expected to be stable under normal laboratory conditions. It should be stored at room temperature away from strong oxidizing agents.

-

Reactivity: The nitro group makes the aromatic ring electron-deficient and susceptible to nucleophilic aromatic substitution under certain conditions. The sulfonamide N-H proton is weakly acidic and can be deprotonated by a strong base. The tert-butyl group is generally stable but can be cleaved under harsh acidic conditions.

Experimental Protocols

The following is a representative, generalized protocol for the synthesis of N-tert-butyl 3-nitrobenzenesulfonamide, adapted from the synthesis of its 4-nitro isomer.

Synthesis of N-tert-butyl 3-nitrobenzenesulfonamide

Reaction Scheme:

Caption: Synthesis of N-tert-butyl 3-nitrobenzenesulfonamide.

Materials:

-

3-Nitrobenzenesulfonyl chloride

-

tert-Butylamine

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

-

Base (e.g., Pyridine or Triethylamine)

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-nitrobenzenesulfonyl chloride in the anhydrous solvent.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add tert-butylamine to the cooled solution, followed by the dropwise addition of the base.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding 1M HCl solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM or Ethyl Acetate).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification

The crude N-tert-butyl 3-nitrobenzenesulfonamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Caption: Recrystallization workflow for purification.

Safety and Handling

The following safety information is based on data for structurally related compounds and should be considered as a guideline. A specific Safety Data Sheet (SDS) for N-tert-butyl 3-nitrobenzenesulfonamide should be consulted when available.

Table 3: Hazard Information

| Hazard | Description | Precautionary Measures |

| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin. | Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work in a well-ventilated area or fume hood. |

| Skin Irritation | May cause skin irritation. | Avoid contact with skin. In case of contact, wash immediately with soap and water. |

| Eye Irritation | May cause serious eye irritation. | Wear safety glasses or goggles. In case of contact, rinse cautiously with water for several minutes. |

| Respiratory Irritation | May cause respiratory irritation. | Avoid breathing dust or vapors. |

Disposal: Dispose of in accordance with local, state, and federal regulations.

Logical Relationships in Analysis

The structural elucidation of N-tert-butyl 3-nitrobenzenesulfonamide relies on the combined interpretation of various analytical techniques.

Caption: Analytical techniques for structural confirmation.

References

N-t-butyl 3-nitrobenzenesulfonamide molecular structure and weight

An In-depth Technical Guide to N-tert-butyl-3-nitrobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of N-tert-butyl-3-nitrobenzenesulfonamide, a compound of interest in synthetic chemistry and for potential pharmaceutical applications.

Molecular Structure and Properties

N-tert-butyl-3-nitrobenzenesulfonamide is an organic compound featuring a benzene ring substituted with a nitro group and an N-tert-butylsulfonamide functional group.[1] The presence of the nitro group can influence its chemical reactivity and solubility, while the tert-butyl group may increase its lipophilicity, potentially affecting its interaction with biological membranes.[1]

Structure:

IUPAC Name: N-tert-butyl-3-nitrobenzenesulfonamide[2]

Synonyms: N-(tert-Butyl)-3-nitrobenzenesulfonamide, 3-Nitro-N-(tert-butyl)benzenesulfonamide, N-(2-Methyl-2-propanyl)-3-nitrobenzenesulfonamide[2]

Quantitative Data

| Property | Value | Source |

| CAS Number | 424818-25-7 | [1][2][3][4] |

| Molecular Formula | C₁₀H₁₄N₂O₄S | [1][2][3][4] |

| Molecular Weight | 258.29 g/mol | [1][2] |

| Appearance | Off-white to pale yellow solid | [2][3] |

| Melting Point | >157 °C (decomposition) | [2] |

| Purity | Typically ≥97% | [1][3][4] |

| Storage | Room temperature, under inert atmosphere | [2] |

| Solubility | Slightly soluble in DMSO and Methanol | [2] |

Experimental Protocols

Synthesis of N-tert-butyl-3-nitrobenzenesulfonamide

The following is a representative experimental protocol for the synthesis of N-tert-butyl-3-nitrobenzenesulfonamide. This method is adapted from the synthesis of the isomeric N-tert-butyl-4-nitrobenzenesulfonamide and is expected to yield the desired product.

Reaction Scheme:

3-nitrobenzenesulfonyl chloride + tert-butylamine → N-tert-butyl-3-nitrobenzenesulfonamide

Materials:

-

3-Nitrobenzenesulfonyl chloride

-

tert-Butylamine

-

Anhydrous Tetrahydrofuran (THF)

-

Chloroform (CHCl₃)

-

0.5 N Hydrochloric acid (HCl)

-

Water (H₂O)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a reaction vessel, dissolve tert-butylamine in anhydrous THF.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of 3-nitrobenzenesulfonyl chloride in anhydrous THF to the cooled tert-butylamine solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Remove the solvent (THF) under reduced pressure.

-

Take up the residue in a mixture of chloroform and 0.5 N HCl.

-

Separate the organic and aqueous layers.

-

Extract the aqueous phase with chloroform.

-

Combine all organic extracts and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent (chloroform) under reduced pressure to yield the crude product.

-

The product can be further purified by recrystallization if necessary.

Mandatory Visualizations

Experimental Workflow for Synthesis

Caption: Synthesis workflow for N-tert-butyl-3-nitrobenzenesulfonamide.

References

Spectral Analysis of N-t-butyl 3-nitrobenzenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for N-t-butyl 3-nitrobenzenesulfonamide (CAS Number: 424818-25-7; Molecular Formula: C10H14N2O4S; Molecular Weight: 258.3 g/mol ).[1][2] Due to the limited availability of publicly accessible, complete experimental spectra for this specific compound, this guide presents predicted data based on the analysis of structurally related compounds and established spectroscopic principles. It also outlines detailed experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Predicted Spectral Data

The following tables summarize the anticipated spectral characteristics of this compound. These predictions are derived from the known spectral properties of the 3-nitrophenyl group, the sulfonamide linkage, and the N-t-butyl group.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.6 | s | 1H | H-2 (Ar-H) |

| ~8.4 | d | 1H | H-4 (Ar-H) |

| ~8.2 | d | 1H | H-6 (Ar-H) |

| ~7.8 | t | 1H | H-5 (Ar-H) |

| ~5.0 | s (broad) | 1H | N-H |

| ~1.3 | s | 9H | -C(CH₃)₃ |

Predicted in CDCl₃ solvent.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~148 | C-NO₂ |

| ~142 | C-SO₂ |

| ~133 | Ar-C |

| ~130 | Ar-CH |

| ~127 | Ar-CH |

| ~122 | Ar-CH |

| ~58 | -C(CH₃)₃ |

| ~30 | -C(CH₃)₃ |

Predicted in CDCl₃ solvent.

Table 3: Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium | N-H stretch |

| ~3100-3000 | Medium-Weak | Aromatic C-H stretch |

| ~2970 | Strong | Aliphatic C-H stretch |

| ~1530 | Strong | Asymmetric NO₂ stretch |

| ~1350 | Strong | Symmetric NO₂ stretch |

| ~1340 | Strong | Asymmetric SO₂ stretch |

| ~1160 | Strong | Symmetric SO₂ stretch |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 258 | [M]⁺ (Molecular ion) |

| 202 | [M - C₄H₈]⁺ |

| 186 | [M - SO₂NHC(CH₃)₃]⁺ |

| 156 | [M - NO₂ - C₄H₈]⁺ |

| 57 | [C(CH₃)₃]⁺ |

Predicted for Electron Ionization (EI) source.

Experimental Protocols

The following are detailed, generalized protocols for acquiring the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer.

-

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C channel.

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

A longer acquisition time and a greater number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Procedure (Attenuated Total Reflectance - ATR):

-

Background Spectrum: Record a background spectrum of the empty ATR crystal to account for atmospheric and instrumental contributions.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

Procedure (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for solid samples.

-

Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Visualizations

The following diagrams illustrate the logical workflow for spectral data acquisition and the general structure of the target compound.

References

N-tert-butyl 3-nitrobenzenesulfonamide: A Technical Safety Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data available for N-tert-butyl 3-nitrobenzenesulfonamide (CAS No. 424818-25-7). Due to the limited availability of a complete Safety Data Sheet (SDS) for this specific compound, this guide synthesizes information from various sources, including data on structurally analogous compounds, to provide a thorough safety profile. All data derived from analogous compounds are clearly indicated.

Chemical and Physical Properties

N-tert-butyl 3-nitrobenzenesulfonamide is a sulfonamide derivative containing a nitrobenzene moiety.[1] It is a solid at room temperature and is of interest in synthetic chemistry and potential pharmaceutical applications.[1]

| Property | Value | Source |

| CAS Number | 424818-25-7 | [1][2] |

| Molecular Formula | C10H14N2O4S | [1][2] |

| Molecular Weight | 258.29 g/mol | [1] |

| Appearance | Likely a solid | [1] |

| Melting Point | >157 °C (decomposes) | ChemicalBook |

| Boiling Point (Predicted) | 385.7 ± 44.0 °C | ChemicalBook |

| Density (Predicted) | 1.282 ± 0.06 g/cm³ | ChemicalBook |

| Storage Temperature | Room temperature | [2] |

Hazard Identification and Classification

Anticipated GHS Hazard Classification (Based on N-tert-Butyl 3-bromobenzenesulfonamide)

| Hazard Class | Hazard Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation |

Signal Word: Warning

Precautionary Statements:

| Code | Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P312 | Call a POISON CENTER or doctor/physician if you feel unwell. |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention. |

| P337 + P313 | If eye irritation persists: Get medical advice/attention. |

| P362 | Take off contaminated clothing and wash before reuse. |

| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Data extrapolated from the SDS of N-tert-Butyl 3-bromobenzenesulfonamide.

Toxicological Information

Specific quantitative toxicological data, such as LD50 and LC50 values for N-tert-butyl 3-nitrobenzenesulfonamide, are not available in the public domain. The toxicological properties of this compound have not been thoroughly investigated.

Fire and Explosion Hazard Data

Detailed fire and explosion hazard data, including the flash point for N-tert-butyl 3-nitrobenzenesulfonamide, are not available. As a general precaution for nitro-substituted aromatic compounds, it should be handled with care as they can be sensitive to heat and shock.[1]

Experimental Protocol: Synthesis of N-tert-butyl 3-nitrobenzenesulfonamide

The following is a general experimental protocol for the synthesis of N-tert-butyl 3-nitrobenzenesulfonamide, based on the common reaction between a sulfonyl chloride and an amine.

Reaction: 3-Nitrobenzenesulfonyl chloride + tert-Butylamine → N-tert-butyl 3-nitrobenzenesulfonamide

Materials:

-

3-Nitrobenzenesulfonyl chloride

-

tert-Butylamine

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Triethylamine or pyridine (as a base)

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

-

Dissolution of Amine: In a round-bottom flask, dissolve tert-butylamine (1.2 equivalents) in anhydrous DCM.

-

Addition of Base: Cool the solution to 0 °C in an ice bath. Slowly add triethylamine or pyridine (1.5 equivalents) to the stirred solution.

-

Addition of Sulfonyl Chloride: Dissolve 3-nitrobenzenesulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over a period of 15-20 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 6-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup:

-

Once the reaction is complete, dilute the mixture with DCM.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1M HCl (twice), water (once), saturated NaHCO₃ solution (once), and finally with brine (once).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to obtain the pure N-tert-butyl 3-nitrobenzenesulfonamide.

Visualizations

Logical Relationship of Hazard Information

Caption: Inferred hazards for N-tert-butyl 3-nitrobenzenesulfonamide based on its structural analogue.

Experimental Workflow for Synthesis

Caption: General workflow for the synthesis of N-tert-butyl 3-nitrobenzenesulfonamide.

References

An In-depth Technical Guide to the Solubility of N-t-butyl 3-nitrobenzenesulfonamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-t-butyl 3-nitrobenzenesulfonamide, a compound of interest in synthetic chemistry and potential pharmaceutical applications.[1] Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a framework for understanding its likely solubility behavior, detailed experimental protocols for determining its solubility, and a general workflow for its synthesis and purification.

Introduction to this compound

This compound is a chemical compound featuring a sulfonamide functional group attached to a benzene ring, which is substituted with a nitro group and a tert-butyl group.[1] The presence of the nitro group can influence its reactivity and solubility, while the tert-butyl group may increase its lipophilicity, potentially affecting its interaction with biological membranes.[1] It is typically a solid at room temperature.[1]

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in a range of organic solvents is not widely available. Chemical suppliers indicate that the compound is slightly soluble in dimethyl sulfoxide (DMSO) and methanol. However, for a comprehensive understanding, experimental determination is necessary. The following table summarizes the currently available qualitative information and provides a template for recording experimentally determined values.

Table 1: Solubility of this compound in Common Organic Solvents

| Solvent | Chemical Formula | Polarity Index | Solubility ( g/100 mL) at 25°C | Notes |

| Hexane | C₆H₁₄ | 0.1 | Data Not Available | Non-polar |

| Toluene | C₇H₈ | 2.4 | Data Not Available | Non-polar, aromatic |

| Diethyl Ether | (C₂H₅)₂O | 2.8 | Data Not Available | Non-polar |

| Chloroform | CHCl₃ | 4.1 | Data Not Available | |

| Ethyl Acetate | C₄H₈O₂ | 4.4 | Data Not Available | Mid-polar |

| Acetone | C₃H₆O | 5.1 | Data Not Available | Polar aprotic |

| 2-Propanol (IPA) | C₃H₈O | 3.9 | Data Not Available | Polar protic |

| Ethanol | C₂H₆O | 4.3 | Data Not Available | Polar protic |

| Methanol | CH₄O | 5.1 | Slightly Soluble | Polar protic |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | Slightly Soluble | Polar aprotic |

| Water | H₂O | 10.2 | Data Not Available | Highly polar |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for the gravimetric determination of the solubility of this compound in various organic solvents. This method is adapted from established procedures for determining the solubility of sulfonamides.

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a constant temperature.

Materials:

-

This compound (purity >98%)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps

-

Constant temperature shaker or water bath

-

Analytical balance (readable to 0.1 mg)

-

Syringe filters (0.45 µm)

-

Drying oven or vacuum oven

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a pre-weighed glass vial.

-

Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a constant temperature shaker or water bath set to the desired temperature (e.g., 25°C). Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-72 hours).

-

Phase Separation: After equilibration, cease agitation and allow the solid to settle. Maintain the vial at the constant temperature for at least 2 hours to ensure complete sedimentation.

-

Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a pre-warmed syringe to avoid precipitation.

-

Filtration: Immediately filter the supernatant through a 0.45 µm syringe filter into a pre-weighed, clean, and dry vial.

-

Solvent Evaporation: Weigh the vial with the filtered solution. Remove the solvent by evaporation in a drying oven or under vacuum at a temperature that will not cause decomposition of the solute.

-

Final Weighing: Once the solvent is completely evaporated, weigh the vial containing the dry solid residue.

-

Calculation: The solubility (S) in g/100 mL can be calculated using the following formula:

S = (m₂ - m₁) / V * 100

Where:

-

m₁ is the mass of the empty vial.

-

m₂ is the mass of the vial with the dried solute.

-

V is the volume of the supernatant withdrawn in mL.

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and all solvents used.

Synthesis and Purification Workflow

The following diagram illustrates a general workflow for the synthesis and purification of a sulfonamide like this compound, based on common organic synthesis practices.

Caption: General workflow for the synthesis and purification of this compound.

Conclusion

While specific quantitative solubility data for this compound remains to be extensively published, this guide provides a foundational understanding for researchers. The provided experimental protocol offers a robust method for determining its solubility in various organic solvents, which is crucial for its application in synthesis, purification, and formulation development. The generalized workflow for its synthesis and purification further aids in the practical handling and application of this compound. It is anticipated that with further research, more comprehensive solubility data will become available to the scientific community.

References

An In-depth Technical Guide to N-t-butyl 3-nitrobenzenesulfonamide: A Research Chemical Perspective

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-t-butyl 3-nitrobenzenesulfonamide is a commercially available research chemical with potential applications in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its known properties, potential synthesis, and hypothesized biological relevance based on the broader class of nitrobenzenesulfonamides. While specific biological data for this compound is limited in publicly accessible literature, this document aims to equip researchers with the foundational knowledge necessary for its further investigation.

Chemical and Physical Properties

This compound is an organic compound characterized by a sulfonamide functional group linking a 3-nitrophenyl ring to a tert-butyl group.[1] The presence of the nitro group, a strong electron-withdrawing group, and the bulky tert-butyl group significantly influence its chemical reactivity and potential biological interactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 424818-25-7 | [2][3][4] |

| Molecular Formula | C₁₀H₁₄N₂O₄S | [2][3][4] |

| Molecular Weight | 258.3 g/mol | [2] |

| Appearance | Solid, off-white to pale yellow powder | [3][4] |

| Melting Point | >157°C (decomposes) | [3] |

| Purity | Typically ≥97% | [4] |

| Storage | Room temperature | [2] |

Synthesis

A patent for the synthesis of the related compound, N-tert-butyl benzenesulfonamide, describes a method involving the reaction of benzenesulfonamide with a tert-butylating agent in the presence of a catalyst.[5] This suggests a potential alternative route for the synthesis of the title compound.

Hypothesized Synthesis Workflow:

Caption: Hypothesized synthesis of this compound.

Potential Biological Applications and Mechanism of Action

Direct biological studies on this compound are not extensively reported. However, its classification by some suppliers as a "protein degrader building block" suggests its potential utility in the development of PROTACs (Proteolysis Targeting Chimeras) or other targeted protein degradation technologies.[2] In this context, the molecule would likely serve as a scaffold or linker to connect a protein-binding ligand to an E3 ubiquitin ligase ligand.

The broader class of nitrobenzenesulfonamides has been investigated for various biological activities, offering clues to the potential applications of this specific derivative.

Anticancer Potential

Sulfonamide-containing compounds are a well-established class of anticancer agents. The nitrobenzenesulfonamide scaffold, in particular, has been explored for its therapeutic potential in oncology. While no specific studies on this compound's anticancer effects were identified, related compounds have shown activity. For instance, some sulfonamide derivatives have been investigated as inhibitors of carbonic anhydrases, which are involved in tumor progression.

Antibacterial Potential

The sulfonamide functional group is famously associated with the first class of synthetic antibiotics (sulfa drugs).[1] These drugs act by inhibiting dihydropteroate synthase, an enzyme essential for folate synthesis in bacteria. It is plausible that this compound could exhibit antibacterial properties, although specific data is lacking.

Hypothesized Signaling Pathway Involvement (General Sulfonamides):

Caption: General mechanism of action for antibacterial sulfonamides.

Experimental Protocols

Due to the absence of specific published research, detailed experimental protocols for this compound are not available. Researchers interested in investigating this compound would need to adapt standard assays for anticancer or antibacterial activity.

General Experimental Workflow for Biological Screening:

Caption: A general workflow for in vitro screening of this compound.

Conclusion and Future Directions

This compound represents an under-investigated molecule with potential for drug discovery and chemical biology applications. Its structural features suggest that it could be a valuable building block for protein degraders or a starting point for the development of novel therapeutic agents. Future research should focus on:

-

Target Identification: Uncovering the specific cellular targets of this compound.

-

Biological Activity Screening: Systematically evaluating its efficacy against a panel of cancer cell lines and bacterial strains.

-

Mechanism of Action Studies: Elucidating the molecular pathways through which it exerts any observed biological effects.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize its activity and properties.

This technical guide serves as a starting point for researchers embarking on the study of this intriguing research chemical. The lack of extensive data highlights a clear opportunity for novel discoveries in the field of medicinal chemistry.

References

- 1. CAS 424818-25-7: N-tert-Butyl-3-nitro-benzenesulfonamide [cymitquimica.com]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound | 424818-25-7 [chemicalbook.com]

- 4. bocscichem.lookchem.com [bocscichem.lookchem.com]

- 5. CN107459471B - Synthesis method of N-tert-butyl benzene sulfonamide - Google Patents [patents.google.com]

The Expanding Therapeutic Potential of Nitrobenzenesulfonamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Once relegated primarily to the realm of synthetic organic chemistry as robust protecting groups, nitrobenzenesulfonamide derivatives have emerged as a versatile and promising scaffold in medicinal chemistry. Exhibiting a wide spectrum of biological activities, this class of compounds is now the subject of intensive research in oncology, infectious diseases, and inflammatory conditions. This technical guide provides an in-depth overview of the current understanding of the biological activities of nitrobenzenesulfonamide derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of key molecular pathways to inform and inspire future drug discovery efforts.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Nitrobenzenesulfonamide derivatives have demonstrated significant potential as anticancer agents through various mechanisms of action, including enzyme inhibition and the induction of apoptosis.

Carbonic Anhydrase Inhibition

A key area of investigation is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII. These enzymes are crucial for tumor survival, as they help maintain the acidic tumor microenvironment.[1] By inhibiting these enzymes, nitrobenzenesulfonamide derivatives can disrupt the pH balance within tumors, leading to cancer cell death.[1] 2-Substituted-5-nitro-benzenesulfonamides have been explored as bioreductive inhibitors targeting these hypoxia-overexpressed isozymes.[2]

Histone Deacetylase (HDAC) Inhibition

Certain indolylbenzenesulfonamide derivatives have been identified as potent histone deacetylase (HDAC) inhibitors.[3][4] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibition can lead to the re-expression of tumor suppressor genes.[3][4] The anti-angiogenic effect of some of these derivatives is attributed to the hyperacetylation of heat shock protein 90 (Hsp90), leading to the degradation of hypoxia-inducible factor-1α (HIF-1α) and subsequent downregulation of vascular endothelial growth factor (VEGF).[4]

Cytotoxicity in Hypoxic Cancer Cells

Nitrobenzenesulfonamide derivatives have also been evaluated as hypoxic cell selective cytotoxic agents.[5] For instance, N-(2-aminoethyl)-N-methyl-3-nitro-4-(1-methyl-1-nitroethyl)benzene sulfonamide hydrochloride has shown preferential toxicity to hypoxic EMT6 mammary carcinoma cells.[5] This selectivity is highly desirable in cancer therapy as it targets the often treatment-resistant cells found in the core of solid tumors.

Quantitative Data: Anticancer Activity of Nitrobenzenesulfonamide Derivatives

| Compound Class | Target | Cell Line/Model | Activity (IC₅₀/Kᵢ) |

| 2-Substituted-5-nitro-benzenesulfonamides | Carbonic Anhydrase IX | - | 5.4 - 653 nM (Kᵢ)[2] |

| 2-Substituted-5-nitro-benzenesulfonamides | Carbonic Anhydrase XII | - | 5.4 - 653 nM (Kᵢ)[2] |

| Indolylbenzenesulfonamide (MPT0G157) | HDACs | HCT116 | 0.029 µM (GI₅₀)[3] |

| N-(2-aminoethyl)-N-methyl-3-nitro-4-(1-methyl-1-nitroethyl)benzene sulfonamide | Hypoxic EMT6 cells | EMT6 | Preferential toxicity at 1 mM[5] |

| p-Nitrobenzenesulfonamide Derivative | ERRα | - | 0.80 µM[6] |

Antimicrobial Activity: A Renewed Weapon Against Pathogens

The historical success of sulfonamide antibiotics has paved the way for the investigation of nitrobenzenesulfonamide derivatives as a new generation of antimicrobial agents.

Antitubercular Activity

Novel benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids have demonstrated excellent activity against Mycobacterium tuberculosis H37Rv strain with low cytotoxicity.[7][8][9] Notably, 2,4-dinitrobenzenesulfonamide derivatives were found to be more potent than their 2- or 4-nitro counterparts, with some hybrids exhibiting MIC values as low as 0.78 μg/mL.[8]

Antibacterial Activity

Nitrobenzenesulfonamide derivatives have also shown efficacy against other bacterial pathogens. For example, certain derivatives have demonstrated strong inhibition against both methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-sensitive Staphylococcus aureus (MSSA).[10] The general mechanism of antimicrobial action for nitroaromatic compounds involves their reduction by nitroreductases within the microbial cell to form reactive intermediates that cause DNA damage.[6]

Quantitative Data: Antimicrobial Activity of Nitrobenzenesulfonamide Derivatives

| Compound Class | Organism | Activity (MIC) |

| Benzhydrylpiperazine-coupled 2,4-dinitrobenzenesulfonamides | Mycobacterium tuberculosis H37Rv | 0.78 - >25 μg/mL[8] |

| N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzensulfonamid | Staphylococcus aureus | 32 - 128 µg/mL[10] |

| N-(2-hydroxy-5-nitro-phenyl)-4-methyl-benzensulfonamid | Staphylococcus aureus | 32 - 128 µg/mL[10] |

Enzyme Inhibition: Targeting Key Players in Disease

Beyond their roles in cancer and infectious diseases, nitrobenzenesulfonamide derivatives have been identified as inhibitors of other clinically relevant enzymes.

12-Lipoxygenase Inhibition

4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide-based scaffolds have been optimized as potent and selective inhibitors of 12-lipoxygenase (12-LOX).[11] This enzyme is implicated in various physiological and pathological processes, including inflammation, platelet aggregation, and cancer.[11] Top compounds in this series display nanomolar potency against 12-LOX.[11]

Other Potential Biological Activities

Preliminary research suggests that the therapeutic applications of nitrobenzenesulfonamide derivatives may extend to other areas.

Anti-inflammatory Activity

Some sulfonamide derivatives are known to possess anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[6] While this is an emerging area for nitrobenzenesulfonamide analogues, the structural precedent within the broader sulfonamide class warrants further investigation.[6]

Antiviral Activity

The sulfonamide scaffold is present in several antiviral drugs, including HIV protease inhibitors.[11] Benzenesulfonamide derivatives have been investigated as antiviral agents against Dengue and Zika viruses through the inhibition of host calcium/calmodulin-dependent kinase II (CaMKII).[12] While specific studies on the antiviral properties of nitrobenzenesulfonamide derivatives are limited, this remains a plausible area for future research.

Experimental Protocols

To facilitate further research and validation of the biological activities of nitrobenzenesulfonamide derivatives, detailed protocols for key assays are provided below.

MTT Assay for Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the nitrobenzenesulfonamide derivative for the desired exposure time.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.[13]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[14]

Materials:

-

Sterile 96-well microtiter plates

-

Bacterial culture in the appropriate broth medium

-

Nitrobenzenesulfonamide derivative stock solution

-

Sterile broth medium

Procedure:

-

Prepare serial two-fold dilutions of the nitrobenzenesulfonamide derivative in the broth medium in the wells of a 96-well plate.[15]

-

Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

-

Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubate the plate at the appropriate temperature and duration for the specific microorganism (typically 18-24 hours at 37°C).[15]

-

The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[14]

Carbonic Anhydrase IX (CA IX) Inhibition Assay

This assay measures the inhibitory effect of a compound on the esterase activity of recombinant CA IX.[6]

Materials:

-

Recombinant human CA IX

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.8)

-

p-Nitrophenyl acetate (pNPA) substrate

-

Test compound and a positive control (e.g., Acetazolamide)

-

96-well microplate and plate reader

Procedure:

-

Prepare serial dilutions of the test compound and positive control.

-

Dispense 10 µL of each dilution into the wells of a 96-well plate.

-

Add 80 µL of a solution containing recombinant CA IX to each well.

-

Incubate the plate at 37°C for 15 minutes to allow for enzyme-inhibitor binding.[6]

-

Initiate the reaction by adding 10 µL of the pNPA substrate.

-

Immediately measure the absorbance at 405 nm at regular intervals to determine the reaction rate.[6]

12-Lipoxygenase (12-LOX) Inhibition Assay

This assay determines the inhibitory activity of a compound on 12-LOX by measuring the production of hydroperoxides.

Materials:

-

Purified 12-Lipoxygenase (human recombinant)

-

Arachidonic acid (substrate)

-

Assay buffer (e.g., Tris-HCl, pH 7.4)

-

Chromogen solution for hydroperoxide detection

-

96-well microplate and microplate reader

Procedure:

-

Add 80 µL of assay buffer to each well of a 96-well plate.

-

Add 10 µL of various concentrations of the test compound to the sample wells and vehicle to the control wells.

-

Add 10 µL of the 12-LOX enzyme solution to the sample and control wells and incubate for 5 minutes at room temperature.[16]

-

Initiate the reaction by adding 10 µL of the arachidonic acid substrate solution.[16]

-

Incubate on an orbital shaker for 10 minutes at room temperature.[16]

-

Stop the reaction and develop the color by adding 100 µL of the chromogen solution.

-

Measure the absorbance at 490-500 nm.[16]

HDAC Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the deacetylation of a fluorogenic substrate by HDAC enzymes.[2]

Materials:

-

Recombinant human HDAC enzyme

-

HDAC assay buffer

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Developer solution

-

Stop solution (e.g., Trichostatin A)

-

96-well black microplate and fluorescence microplate reader

Procedure:

-

In a 96-well black microplate, add the HDAC assay buffer, test compound at various concentrations, and diluted recombinant HDAC enzyme.

-

Pre-incubate the plate at 37°C for 15 minutes.[2]

-

Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

-

Incubate at 37°C for 30 minutes.[2]

-

Add the developer solution containing a stop solution to terminate the reaction and initiate the development of the fluorescent signal.

-

Incubate at room temperature for 15 minutes, protected from light.[2]

-

Read the fluorescence with an excitation wavelength of 355-360 nm and an emission wavelength of 460 nm.[2]

Visualizing the Mechanisms: Signaling Pathways and Workflows

To provide a clearer understanding of the molecular interactions and experimental processes, the following diagrams have been generated using the DOT language.

General Synthesis of N-substituted Nitrobenzenesulfonamides.

Antimicrobial Mechanism of Nitroaromatic Compounds.

HDAC Inhibition Signaling Pathway.

MTT Assay Experimental Workflow.

Conclusion and Future Directions

The journey of nitrobenzenesulfonamide derivatives from synthetic reagents to potential therapeutic agents is a compelling narrative in modern drug discovery.[6] The diverse biological activities, including promising anticancer and antimicrobial effects, highlight the immense potential of this chemical scaffold.[6] Future research should focus on several key areas:

-

Structure-Activity Relationship (SAR) Studies: A more systematic exploration of the SAR for different biological targets will enable the rational design of more potent and selective derivatives.[6]

-

Mechanism of Action Elucidation: For many of the observed biological effects, the precise molecular mechanisms remain to be fully elucidated. Further studies are needed to identify and validate the specific cellular targets and signaling pathways involved.[6]

-

Development of Novel Therapeutics: The promising preclinical data warrant further investigation and optimization of lead compounds for potential clinical development.[6]

References

- 1. Targeting carbonic anhydrase IX and XII isoforms with small molecule inhibitors and monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 4. Anticancer activity of MPT0G157, a derivative of indolylbenzenesulfonamide, inhibits tumor growth and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. epigentek.com [epigentek.com]

- 11. Antiviral sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Benzenesulfonamide Derivatives as Calcium/Calmodulin-Dependent Protein Kinase Inhibitors and Antiviral Agents against Dengue and Zika Virus Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. broadpharm.com [broadpharm.com]

- 14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 15. youtube.com [youtube.com]

- 16. benchchem.com [benchchem.com]

N-t-butyl 3-nitrobenzenesulfonamide: An In-depth Technical Guide to a Promising Building Block for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable."[1] This approach utilizes small molecules, such as Proteolysis Targeting Chimeras (PROTACs) and molecular glues, to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest.[2][3] A key component in the design of these degraders is the E3 ligase ligand, which recruits a specific E3 ubiquitin ligase to the target protein. While the repertoire of utilized E3 ligases is expanding, the development of novel, versatile, and synthetically accessible E3 ligase ligands remains a critical area of research.[4]

This technical guide focuses on N-t-butyl 3-nitrobenzenesulfonamide , a commercially available building block with significant potential for the development of novel protein degraders.[5] While direct literature on its application in TPD is emerging, its structural motif, an aryl sulfonamide, is a known pharmacophore for recruiting the DDB1 and CUL4-associated factor 15 (DCAF15) E3 ubiquitin ligase.[4][6] This guide will provide a comprehensive overview of the core concepts, experimental validation, and synthetic strategies related to the use of this compound and related sulfonamides as DCAF15-recruiting moieties for the development of protein degraders.

The DCAF15-Sulfonamide Axis in Targeted Protein Degradation

Aryl sulfonamides, such as the clinical candidates indisulam and E7820, have been identified as "molecular glues" that induce the degradation of specific proteins by promoting their interaction with the DCAF15 substrate receptor of the CUL4-DDB1 E3 ubiquitin ligase complex.[4][6][7] These sulfonamides bind to a shallow pocket on the surface of DCAF15, creating a novel interface that is recognized by a neosubstrate, most notably the splicing factor RBM39.[7][8] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of RBM39.[6]

The mechanism of action for sulfonamide-based molecular glues that recruit DCAF15 is depicted in the following signaling pathway:

Figure 1: DCAF15-Mediated Protein Degradation Pathway.

The structural features of this compound, particularly the nitro-substituted phenylsulfonamide core, suggest its potential to engage with DCAF15 in a similar manner. The tert-butyl group may influence binding affinity, cell permeability, and the overall geometry of the ternary complex.

Data Presentation: Quantitative Analysis of Sulfonamide-DCAF15 Interactions

The following tables summarize key quantitative data for the well-characterized DCAF15-recruiting sulfonamides, indisulam and E7820. This data serves as a benchmark for the evaluation of new building blocks like this compound.

Table 1: Binary and Ternary Complex Binding Affinities

| Compound | Binary Binding (DCAF15) Kd (μM) | Ternary Complex (DCAF15-RBM39) Apparent Kd (μM) | Cooperativity (α) | Reference |

| E7820 | 2.9 (Ki) | 2.0 | >1 (Synergistic) | [8][9] |

| Indisulam | > 50 (Ki) | 2.1 | >1 (Synergistic) | [8] |

| Tasisulam | > 50 (Ki) | 3.5 | >1 (Synergistic) | [8] |

Table 2: Cellular Degradation Potency and Efficacy

| Compound | Target Protein | Cell Line | DC50 (μM) | Dmax (%) | Reference |

| Indisulam | RBM39 | MOLM-13 | ~0.1 | >90 | [6] |

| E7820 | RBM39 | K562 | ~0.5 | >90 | [10] |

| DP1 (E7820-based PROTAC) | BRD4 | SU-DHL-4 | ~10 | ~80 | [11] |

Experimental Protocols

The following section details key experimental protocols for the characterization of this compound as a DCAF15-recruiting building block.

Synthesis of this compound

A general and robust method for the synthesis of N-substituted nitrobenzenesulfonamides involves the reaction of the corresponding nitrobenzenesulfonyl chloride with an amine.[12][13]

Materials:

-

3-Nitrobenzenesulfonyl chloride

-

tert-Butylamine

-

Anhydrous tetrahydrofuran (THF)

-

0.5 N Hydrochloric acid (HCl)

-

Chloroform (CHCl₃)

-

Brine

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve tert-butylamine in anhydrous THF in a round-bottom flask and cool the solution to 0°C in an ice bath.

-

Slowly add a solution of 3-nitrobenzenesulfonyl chloride in anhydrous THF to the cooled tert-butylamine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Remove the solvent under reduced pressure.

-

Take up the residue in a mixture of chloroform and 0.5 N HCl.

-

Separate the organic layer and extract the aqueous layer with chloroform.

-

Combine the organic extracts, wash with water and then brine, and dry over magnesium sulfate.

-

Remove the solvent under reduced pressure to yield this compound. The product can be further purified by recrystallization or column chromatography if necessary.

Ternary Complex Formation Assays

Demonstrating the formation of a stable ternary complex between the E3 ligase, the degrader, and the target protein is a critical step in validating a new degrader molecule. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and AlphaLISA are two commonly used proximity-based assays.

References

- 1. bitesizebio.com [bitesizebio.com]

- 2. Aryl Sulfonamides Degrade RBM39 and RBM23 by Recruitment to CRL4-DCAF15 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. resources.revvity.com [resources.revvity.com]

- 4. researchgate.net [researchgate.net]

- 5. CAS 424818-25-7: N-tert-Butyl-3-nitro-benzenesulfonamide [cymitquimica.com]

- 6. Aryl Sulfonamides Degrade RBM39 and RBM23 by Recruitment to CRL4-DCAF15 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]

- 8. Structural complementarity facilitates E7820-mediated degradation of RBM39 by DCAF15 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural Basis and Kinetic Pathway of RBM39 Recruitment to DCAF15 by a Sulfonamide Molecular Glue E7820 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A molecular glue RBM39-degrader induces synthetic lethality in cancer cells with homologous recombination repair deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protein Degrader [proteomics.com]

- 12. CN101668734A - Process for the preparation of N-isobutyl-N- (2-hydroxy-3-amino-4-phenylbutyl) -p-nitrobenzenesulfonamide derivatives - Google Patents [patents.google.com]

- 13. CN107459471B - Synthesis method of N-tert-butyl benzene sulfonamide - Google Patents [patents.google.com]

The Ascendancy of N-Substituted Nitrobenzenesulfonamides: From Synthetic Curiosities to Therapeutic Candidates

An In-depth Technical Guide on the Discovery, History, and Applications of N-Substituted Nitrobenzenesulfonamides for Researchers, Scientists, and Drug Development Professionals.

Executive Summary

The journey of N-substituted nitrobenzenesulfonamides from relative obscurity to a class of compounds with significant interest in medicinal chemistry is a testament to the serendipitous and evolving nature of scientific discovery. Initially explored in the broader context of the sulfonamide "sulfa craze" of the 1930s, their unique chemical properties, conferred by the electron-withdrawing nitro group, carved out a distinct niche for them as versatile reagents in organic synthesis. Over the decades, a deeper understanding of their biological activities has led to their emergence as a promising scaffold for the development of novel therapeutics targeting a range of diseases, including cancer and microbial infections. This technical guide provides a comprehensive overview of the discovery and history of N-substituted nitrobenzenesulfonamides, detailing key synthetic methodologies, summarizing their diverse biological activities with quantitative data, and visualizing their mechanisms of action through signaling pathway diagrams.

A Historical Perspective: From Sulfa Drugs to a Unique Chemical Identity

The story of N-substituted nitrobenzenesulfonamides is intrinsically linked to the groundbreaking discovery of sulfonamide drugs. In the 1930s, Gerhard Domagk's Nobel Prize-winning work on Prontosil, a sulfonamide-containing dye with potent antibacterial properties, inaugurated the era of chemotherapy.[1] It was soon discovered that Prontosil was a prodrug, metabolized in the body to the active agent, sulfanilamide.[1] This revelation ignited a flurry of research, leading to the synthesis of thousands of sulfonamide derivatives in a quest for enhanced efficacy and reduced toxicity.[1]

While the primary focus of this "sulfa craze" was on aminosulfonamides for their antibacterial action, the nitro-substituted analogs, nitrobenzenesulfonamides, began to garner attention for their utility in organic synthesis. The strong electron-withdrawing nature of the nitro group significantly increases the acidity of the sulfonamide proton, facilitating a range of chemical transformations.[1] This property made the "nosyl" (for nitrobenzenesulfonyl) group a valuable tool for chemists, particularly as a protecting group for amines that could be readily introduced and later cleaved under mild conditions.[1] This synthetic utility, especially in the construction of complex molecules, defined the early role of nitrobenzenesulfonamides in chemistry.[1] It was only later that the intrinsic biological activities of these compounds came into sharper focus, paving the way for their investigation as potential therapeutic agents in their own right.[1]

Synthetic Methodologies: Crafting the N-Substituted Nitrobenzenesulfonamide Scaffold

The synthesis of N-substituted nitrobenzenesulfonamides is predominantly achieved through the robust and versatile reaction of a corresponding nitrobenzenesulfonyl chloride with a primary or secondary amine. This method allows for the generation of a vast library of derivatives with diverse substituents.

General Synthesis of N-Substituted Nitrobenzenesulfonamides

The most common method involves the reaction of a nitrobenzenesulfonyl chloride with an amine in the presence of a base to neutralize the hydrochloric acid byproduct.

Caption: General workflow for the synthesis of N-substituted nitrobenzenesulfonamides.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Nitrobenzenesulfonamide [2]

-

Materials: 4-nitrobenzenesulfonyl chloride (6.7 g), ammonia water (10 ml), ethyl acetate, water, saturated aqueous sodium chloride, anhydrous sodium sulfate.

-

Procedure:

-

To 6.7 g of 4-nitrobenzenesulfonyl chloride, add 10 ml of ammonia water while cooling in an ice bath.

-

Stir the mixture at room temperature for 3 hours.

-

Extract the reaction mixture with 100 ml of ethyl acetate.

-

Wash the organic extract with water and then with a saturated aqueous sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain 4-nitrobenzenesulfonamide (5.9 g).

-

Protocol 2: Synthesis of N-Ethyl-2-nitrobenzenesulfonamide [3]

-

Materials: 2-nitrobenzenesulfonyl chloride (10 g), 70% ethylamine in water.

-

Procedure:

-

Add 10 g of 2-nitrobenzenesulfonyl chloride portion-wise to 70% ethylamine in water at 0-5°C, maintaining the temperature.

-

Stir for 15 minutes until the transformation is complete.

-

Add 80 mL of water, maintaining the temperature.

-

Stir for 30 minutes.

-

Filter, wash, and dry the product to obtain 8.97 g of N-ethyl-2-nitrobenzenesulfonamide.

-

-

Characterization Data:

-

1H-NMR (CDCl3, 400 MHz): δ (ppm) = 1.15 (t, 3H); 3.15 (q, 2H); 5.25 (t, 1H); 7.7 (m, 2H); 7.8 (m, 1H); 8.10 (m, 1H).[3]

-

Biological Activities and Therapeutic Potential

N-substituted nitrobenzenesulfonamides have emerged as a versatile scaffold in drug discovery, exhibiting a wide spectrum of biological activities. Their therapeutic potential is being actively explored in oncology, infectious diseases, and inflammatory conditions.[1]

Anticancer Activity

A significant area of research has focused on the development of nitrobenzenesulfonamide derivatives as anticancer agents.[1] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key signaling pathways and cellular processes essential for tumor growth and survival.

Table 1: Anticancer Activity of Representative N-Substituted Nitrobenzenesulfonamides

| Compound ID | Cancer Cell Line | Target/Mechanism | IC50 (µM) | Reference |

| Compound 11 | MDA-MB-231 (Triple-Negative Breast Cancer) | ERRα Inverse Agonist | 0.80 | [4][5] |

| Compound B12 | MDA-MB-231, HCT-116, SW480 | STAT3 Signaling Inhibitor | 0.61 - 1.11 | [6] |

| Compound 12d | MDA-MB-468 (Breast Cancer) | Carbonic Anhydrase IX Inhibitor | 3.99 ± 0.21 | [7] |

| Compound 12i | MDA-MB-468 (Breast Cancer) | Carbonic Anhydrase IX Inhibitor | 1.48 ± 0.08 | [7] |

| Compound 11 | EMT6 (Mammary Carcinoma) | Hypoxic Cell Selective Cytotoxicity | Preferential toxicity at 1 mM | [8] |

Antimicrobial Activity

The historical roots of sulfonamides in antibacterial therapy have inspired the investigation of N-substituted nitrobenzenesulfonamides as antimicrobial agents. Several derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.

Table 2: Antimicrobial Activity of Representative N-Substituted Nitrobenzenesulfonamides

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound 22 | Escherichia coli | 12.5 | [9] |

| Compound 2 | Staphylococcus aureus | 1.8 | [9] |

| Compound I | Staphylococcus aureus (MRSA) | 32 | [10] |

| Compound II | Staphylococcus aureus | 64 | [10] |

Mechanisms of Action: Elucidating the Molecular Pathways

The therapeutic effects of N-substituted nitrobenzenesulfonamides are underpinned by their interaction with specific molecular targets and the subsequent modulation of key signaling pathways.

Inhibition of STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling protein that is often persistently activated in many cancers, promoting cell proliferation and survival.[6][11] Certain N-substituted sulfamoylbenzamide derivatives, designed based on the STAT3 inhibitor Niclosamide, have been identified as potent inhibitors of the IL-6/STAT3 signaling pathway.[6] These compounds inhibit the phosphorylation of STAT3 at the Tyr705 residue, preventing its dimerization and translocation to the nucleus, thereby downregulating the expression of downstream target genes involved in tumorigenesis.[6][12]

Caption: Inhibition of the STAT3 signaling pathway by N-substituted nitrobenzenesulfonamides.

Modulation of Estrogen-Related Receptor Alpha (ERRα) Signaling

Estrogen-Related Receptor Alpha (ERRα) is a nuclear receptor that plays a crucial role in regulating cellular energy metabolism and is often overexpressed in cancers like triple-negative breast cancer.[4][13] A series of p-nitrobenzenesulfonamide derivatives have been identified as potent ERRα inverse agonists.[4][5] By binding to the ligand-binding domain of ERRα, these compounds inhibit its transcriptional activity, leading to the downregulation of ERRα-regulated genes involved in oxidative metabolism and mitochondrial biogenesis.[4][13] This disruption of cancer cell metabolism can suppress tumor growth, migration, and invasion.[4][13]

Caption: Inverse agonism of the ERRα signaling pathway by p-nitrobenzenesulfonamides.

Inhibition of Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are critical for cell division, making them a key target for anticancer drugs.[14][15] Certain N-aryl-substituted benzenesulfonamidoacetamides have been identified as potent inhibitors of tubulin polymerization.[14] These compounds bind to tubulin, disrupting the formation of mitotic spindles, which leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in cancer cells.[14]

Caption: Mechanism of tubulin polymerization inhibition by N-substituted benzenesulfonamidoacetamides.

Future Directions and Conclusion

The journey of N-substituted nitrobenzenesulfonamides from their origins as synthetic tools to their current status as promising therapeutic scaffolds highlights the dynamic and often unpredictable path of drug discovery. The rich chemistry of these compounds, coupled with their diverse biological activities, provides a fertile ground for future research. Key areas for future exploration include the development of more selective and potent inhibitors for validated targets, the investigation of novel mechanisms of action, and the optimization of lead compounds for clinical development. This in-depth technical guide serves as a foundational resource to stimulate further innovation in this exciting and evolving field of medicinal chemistry, with the ultimate goal of translating the therapeutic potential of N-substituted nitrobenzenesulfonamides into novel treatments for a range of human diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. prepchem.com [prepchem.com]

- 3. US7842821B2 - Method of obtaining derivatives of 4-(N-alkylamino)-5,6-dihydro-4H-thieno-[2,3-b]-thiopyran - Google Patents [patents.google.com]

- 4. tandfonline.com [tandfonline.com]

- 5. The discovery of a novel series of potential ERRα inverse agonists based on p-nitrobenzenesulfonamide template for triple-negative breast cancer in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of N-substituted sulfamoylbenzamide derivatives as novel inhibitors of STAT3 signaling pathway based on Niclosamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and evaluation of some nitrobenzenesulfonamides containing nitroisopropyl and (ureidooxy)methyl groups as novel hypoxic cell selective cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Room Temperature Synthesis and Antibacterial Activity of New Sulfonamides Containing N,N-Diethyl-Substituted Amido Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of new benzensulfonamide derivatives as tripedal STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]